molecular formula C11H13Cl2NO B1500141 3-(2,4-Dichlorophenoxy)piperidine CAS No. 946725-72-0

3-(2,4-Dichlorophenoxy)piperidine

Cat. No.: B1500141
CAS No.: 946725-72-0
M. Wt: 246.13 g/mol
InChI Key: OUOJNSQTASRMSZ-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenoxy)piperidine is a piperidine derivative substituted with a 2,4-dichlorophenoxy group. Its molecular formula is C₁₁H₁₂Cl₂NO, with a molecular weight of 245.13 g/mol . The compound is structurally characterized by a six-membered piperidine ring attached to a phenoxy group bearing chlorine atoms at the 2- and 4-positions. This configuration confers significant lipophilicity and electronic effects due to the electron-withdrawing nature of chlorine substituents. The hydrochloride salt form (CAS: 946725-72-0) is commonly used in research, with suppliers including Santa Cruz Biotechnology and EOS Med Chem .

Properties

IUPAC Name

3-(2,4-dichlorophenoxy)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOJNSQTASRMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663019
Record name 3-(2,4-Dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946725-72-0
Record name 3-(2,4-Dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Substituent Variations

Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Piperidine Derivatives
Compound Name Substituent(s) on Phenoxy Molecular Formula Molecular Weight (g/mol) Key Features
3-(2,4-Dichlorophenoxy)piperidine 2,4-Dichloro C₁₁H₁₂Cl₂NO 245.13 High lipophilicity; strong electron-withdrawing effects
3-(4-Chloro-2-isopropylphenoxy)piperidine HCl 4-Chloro, 2-isopropyl C₁₄H₁₉ClNO•HCl 298.67 Increased steric bulk due to isopropyl; moderate solubility
3-(2,5-Dichlorophenoxy)piperidine 2,5-Dichloro C₁₁H₁₂Cl₂NO 245.13 Altered chlorine positioning affects receptor binding geometry
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl 2,4-Dichloro-3,5-dimethyl + ethyl linker C₁₅H₂₀Cl₂NO•HCl 350.69 Enhanced flexibility and steric hindrance; potential for selective interactions
4-(Diphenylmethoxy)piperidine HCl Diphenylmethoxy C₁₈H₂₁NO•HCl 303.83 High molecular weight; extreme lipophilicity

Electronic and Physicochemical Properties

  • Electron-Withdrawing Effects: Chlorine substituents in 3-(2,4-Dichlorophenoxy)piperidine enhance the compound’s stability against oxidation compared to analogs with electron-donating groups (e.g., methoxy).
  • Lipophilicity: The logP value of 3-(2,4-Dichlorophenoxy)piperidine is higher than that of 3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (CAS: N/A), where methoxy and trifluoromethyl groups balance hydrophilicity and lipophilicity .

Research Findings and Trends

  • Synthetic Methods: Efficient synthesis routes for 3-(2,4-Dichlorophenoxy)piperidine involve Ullmann coupling or nucleophilic aromatic substitution, similar to methods used for 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine .
  • Structure-Activity Relationships (SAR) : Piperidine derivatives with para-substituted electron-withdrawing groups (e.g., 2,4-dichloro) show enhanced binding to CNS targets compared to ortho-substituted analogs .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(2,4-dichlorophenoxy)piperidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where substituted benzaldehydes react with piperidine derivatives under basic catalysis (e.g., piperidine as a catalyst). Key factors include solvent selection (e.g., toluene), temperature control (60–80°C), and reaction time (12–24 hours) to maximize yield . For functionalization of the piperidine ring, nucleophilic substitution with 2,4-dichlorophenoxy groups is common, requiring inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing 3-(2,4-dichlorophenoxy)piperidine?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions on the piperidine ring and confirms the 2,4-dichlorophenoxy moiety (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidine protons at δ 1.5–3.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₂Cl₂NO₂, MW 266.6 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretch at 600–800 cm⁻¹, C-O-C at 1200–1250 cm⁻¹) .

Q. How should researchers assess the purity and stability of this compound under storage?

  • Methodological Answer :

  • HPLC/GC : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify purity (>95%).
  • Stability Testing : Store in airtight, light-resistant containers at -20°C. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How do electronic effects of the 2,4-dichlorophenoxy group influence the reactivity of piperidine derivatives?

  • Methodological Answer : The electron-withdrawing Cl substituents increase the electrophilicity of the phenoxy group, facilitating nucleophilic aromatic substitution (SNAr) reactions. Computational studies (DFT calculations) can map electron density distribution, while Hammett σ constants quantify substituent effects. Experimental validation involves comparing reaction rates with analogs lacking Cl substituents .

Q. What strategies mitigate steric hindrance during functionalization of the piperidine ring?

  • Methodological Answer :

  • Ring Conformation : Use bulky protecting groups (e.g., Boc) to lock the piperidine in a chair conformation, reducing steric clash during substitution .
  • Microwave-Assisted Synthesis : Enhances reaction efficiency by reducing reaction time and improving regioselectivity .
  • Catalysis : Transition-metal catalysts (e.g., Pd/Cu) enable selective C-H activation at less hindered positions .

Q. How can structure-activity relationship (SAR) studies guide the design of 3-(2,4-dichlorophenoxy)piperidine analogs for biological targets?

  • Methodological Answer :

  • Bioisosteric Replacement : Replace Cl with F or CF₃ to modulate lipophilicity (logP) and membrane permeability.
  • Pharmacophore Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinity to histamine receptors or enzymes. Validate via in vitro assays (e.g., IC₅₀ determination for enzyme inhibition) .

Data Contradictions and Resolution

  • Synthesis Yield Variability : reports yields >80% for Knoevenagel condensation, while other methods (e.g., nucleophilic substitution) may yield <50% due to steric hindrance. Resolution: Optimize stoichiometry (2:1 benzaldehyde:piperidine derivative) and use phase-transfer catalysts (e.g., TBAB) .
  • Biological Activity : suggests strong enzyme inhibition, but conflicting data in for similar piperidine derivatives highlight the need for target-specific assays (e.g., kinase vs. protease panels) .

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